

# Structure-Activity Relationship of 1,2,4-Oxadiazole Propanoic Acids: A Technical Guide

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## Compound of Interest

Compound Name: 3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No.: B1274667

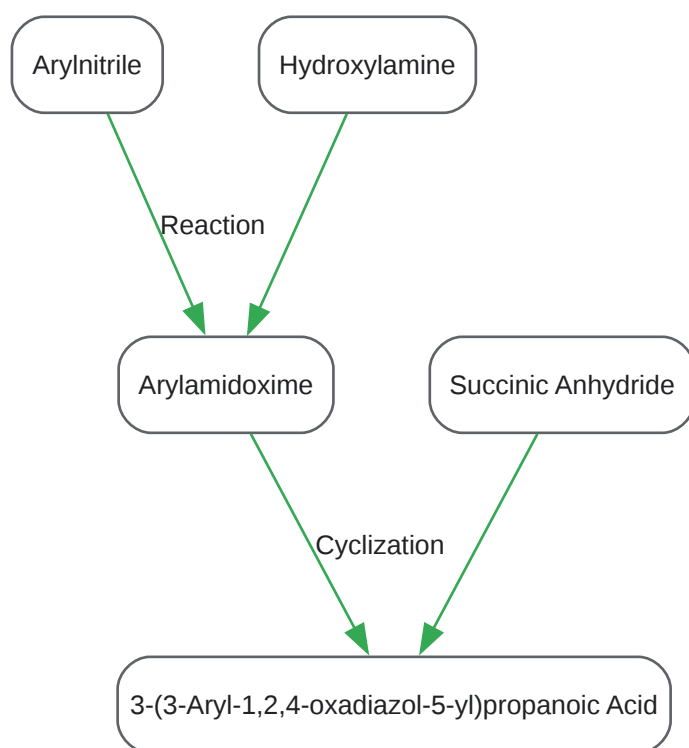
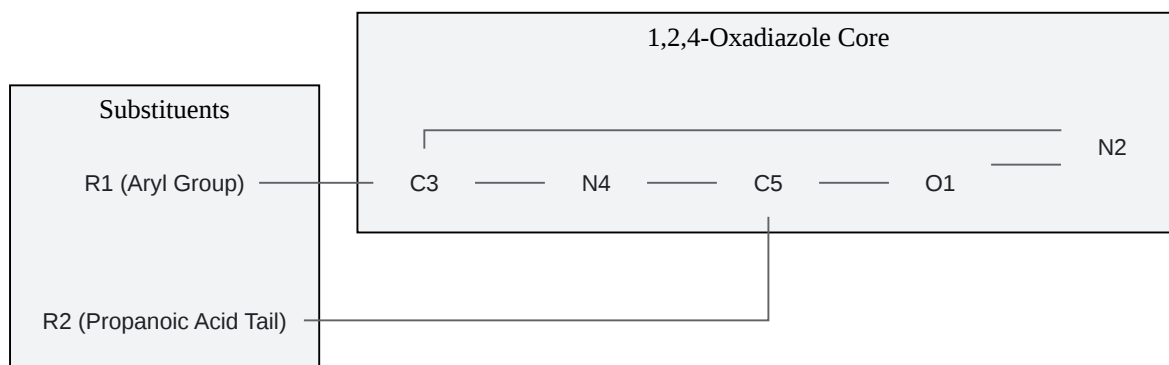
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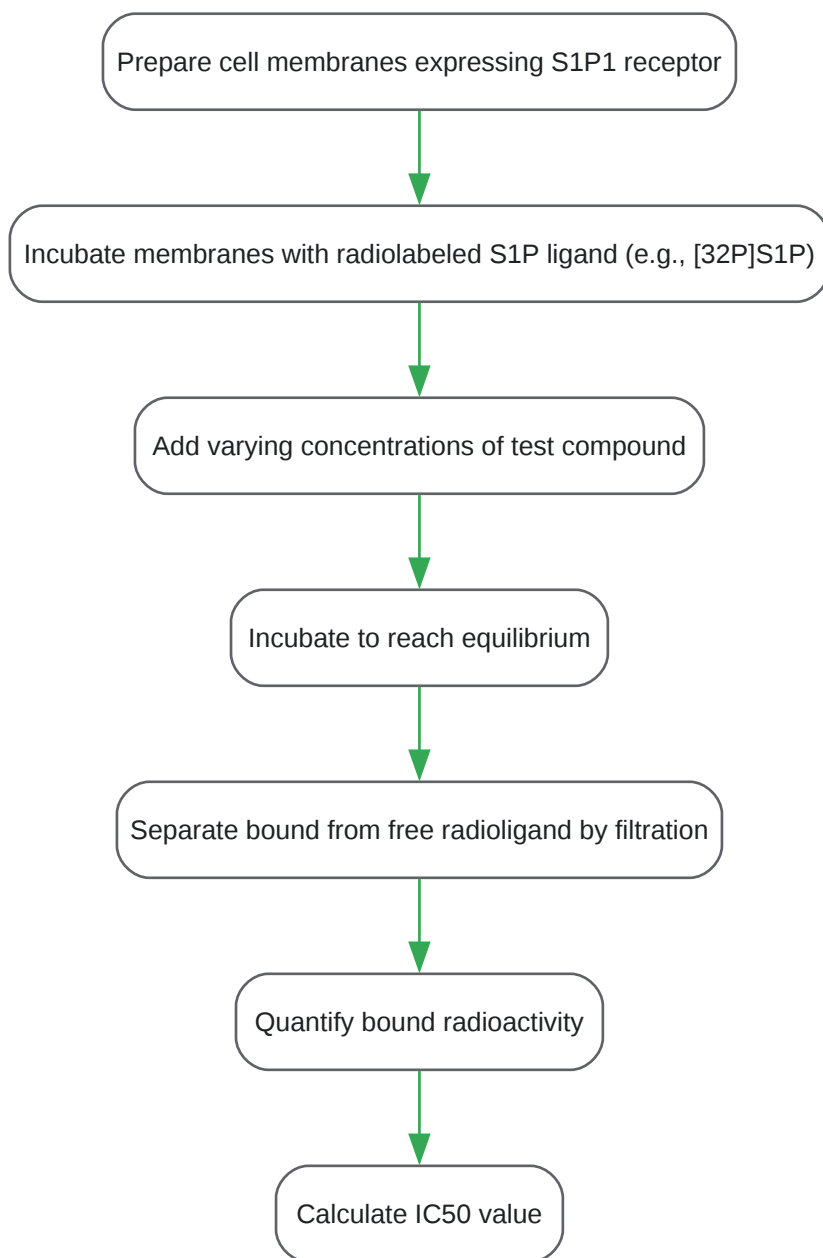
For Researchers, Scientists, and Drug Development Professionals

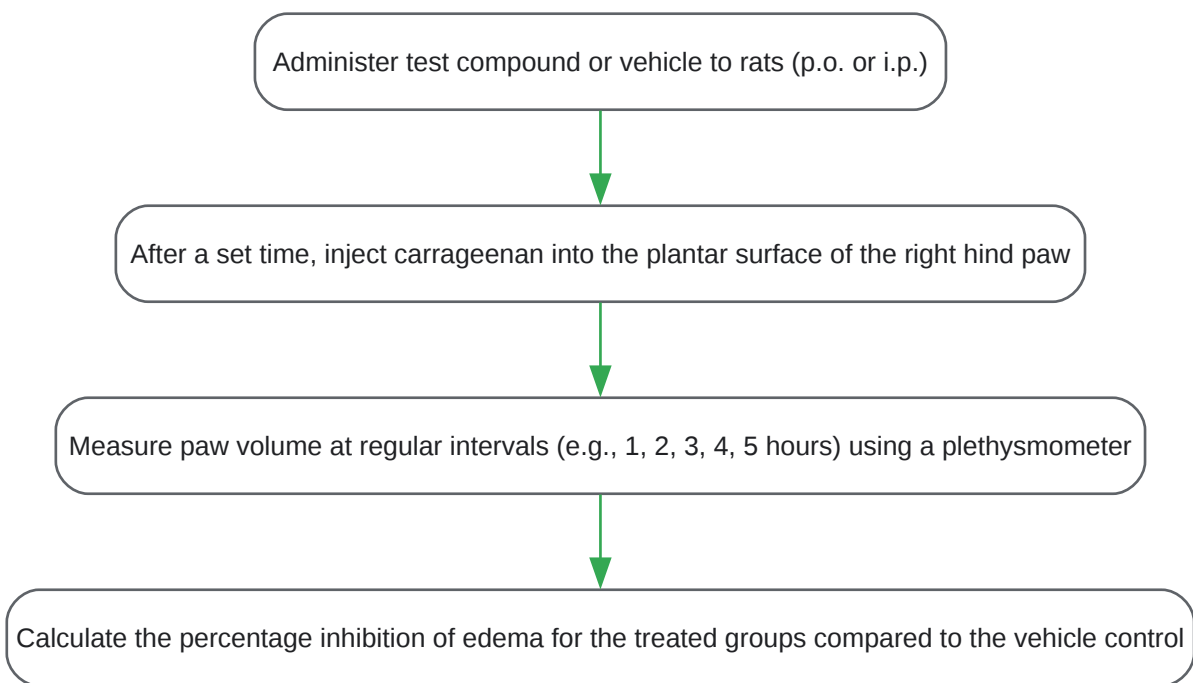
The 1,2,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities. When coupled with a propanoic acid moiety, this heterocyclic core gives rise to a class of compounds with significant therapeutic potential, particularly in the realms of inflammation and immunomodulation. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,2,4-oxadiazole propanoic acids, focusing on their activity as sphingosine-1-phosphate receptor 1 (S1P1) agonists and anti-inflammatory agents.

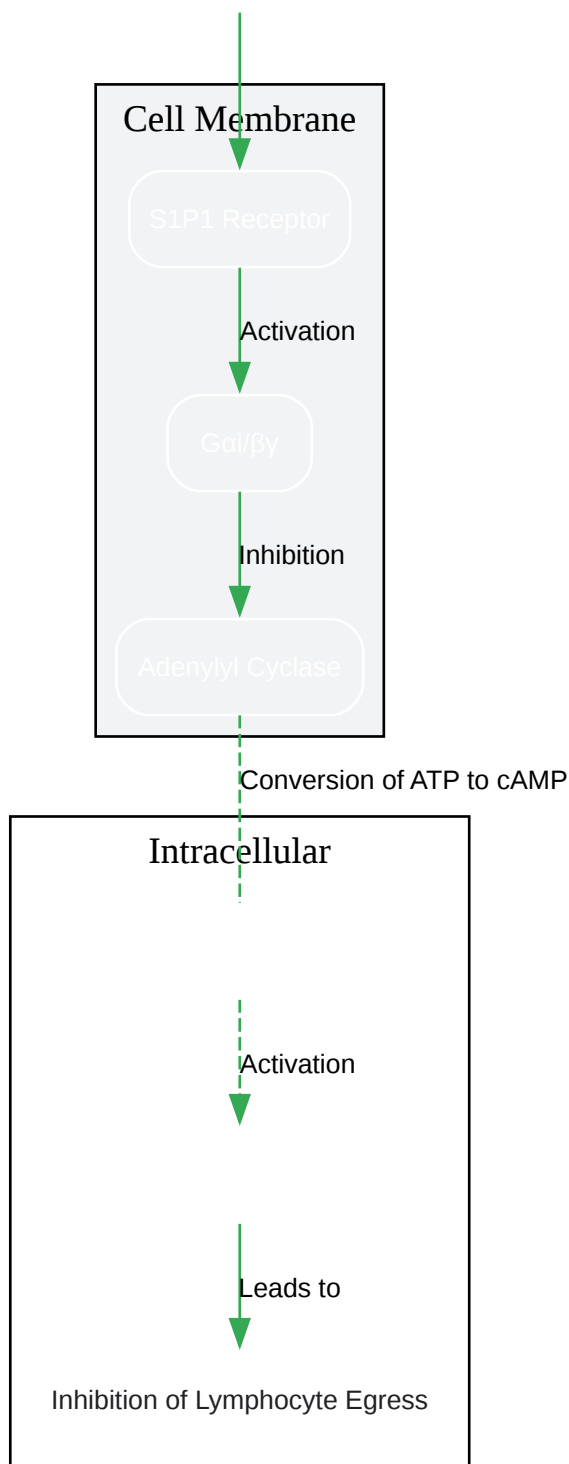
## Core Structure and Numbering

The fundamental scaffold of the compounds discussed in this guide is the 3,5-disubstituted 1,2,4-oxadiazole ring linked to a propanoic acid tail. The numbering of the 1,2,4-oxadiazole ring is crucial for understanding the placement of various substituents.









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- To cite this document: BenchChem. [Structure-Activity Relationship of 1,2,4-Oxadiazole Propanoic Acids: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274667#structure-activity-relationship-sar-of-1-2-4-oxadiazole-propanoic-acids]

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